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molecular formula C12H15N B8379159 N-(1-methyl-2-propynyl)-2,6-xylidine

N-(1-methyl-2-propynyl)-2,6-xylidine

Cat. No. B8379159
M. Wt: 173.25 g/mol
InChI Key: ABXYTSMRTSIYJE-UHFFFAOYSA-N
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Patent
US04275079

Procedure details

22.4 g of 1-butyn-3-ol tosylate in 26 g of 2,6-dimethylaniline are stirred at 110° C. for 3 hours. The mixture is then poured into ice-water, extracted with ethyl acetate, dried over sodium sulfate and filtered. The solvent is distilled off to yield N-(1-methyl-2-propynyl)-2,6-xylidine; b.p. 68°-72° C./0.05 Torr; m.p. 32°-33° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(OC(C)C#C)([C:4]1[CH:10]=CC(C)=[CH:6][CH:5]=1)(=O)=O.[CH3:16][C:17]1[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[C:18]=1[NH2:19]>>[CH3:6][CH:5]([NH:19][C:18]1[C:20]([CH3:24])=[CH:21][CH:22]=[CH:23][C:17]=1[CH3:16])[C:4]#[CH:10]

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C#C)C
Name
Quantity
26 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off

Outcomes

Product
Name
Type
product
Smiles
CC(C#C)NC=1C(=CC=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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